molecular formula C14H16ClNOS B3129226 5-[(4-Tert-butylphenoxy)methyl]-2-chloro-1,3-thiazole CAS No. 339018-34-7

5-[(4-Tert-butylphenoxy)methyl]-2-chloro-1,3-thiazole

Cat. No. B3129226
CAS RN: 339018-34-7
M. Wt: 281.8 g/mol
InChI Key: RXFLNGHIVSQCIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(4-Tert-butylphenoxy)methyl]-2-chloro-1,3-thiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a thiazole derivative and has been found to exhibit several biochemical and physiological effects.

Scientific Research Applications

Parkinson’s Disease Treatment

Compounds with a 4-tert-butylphenoxy scaffold have been studied for their potential use in the treatment of Parkinson’s disease . These compounds are designed as dual-target ligands, combining monoamine oxidase B (MAO B) inhibition with histamine H3 receptor (H3R) antagonism . This combination could have positive effects on dopamine regulation, which is crucial in managing Parkinson’s disease .

Antagonism of Histamine H3 Receptors

These compounds have shown good affinity for human H3R (hH3R), with Ki values below 400 nM . Antagonism of H3R can have various therapeutic implications, including the treatment of cognitive disorders, sleep-wake disorders, and obesity .

Inhibition of Monoamine Oxidase B

The compounds also exhibit potent inhibitory activity for human MAO B (hMAO B), with IC50 values below 50 nM . MAO B inhibitors are used in the treatment of several neurological disorders, including depression and Parkinson’s disease .

Neuroprotective Effects

Although no neuroprotective effect was observed for the specific compound 1-(3-(4-tert-butylphenoxy)propyl)piperidine (DL76) in hydrogen peroxide-treated neuroblastoma SH-SY5Y cells, the potential for neuroprotective effects in other contexts remains an area of active research .

Use in Paint Industry

While not directly related to the compound , 4-tert-Butylphenyl glycidyl ether, which also contains a 4-tert-butylphenoxy group, is used in the paint industry . It serves as an organic coating in various types of paint, including boat paint and building coating material .

Epoxy Reactive Diluent

4-tert-Butylphenyl glycidyl ether is also used as an epoxy reactive diluent . This application is important in the production of epoxy resins, which have wide-ranging uses in industries such as automotive, marine, and aerospace .

properties

IUPAC Name

5-[(4-tert-butylphenoxy)methyl]-2-chloro-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNOS/c1-14(2,3)10-4-6-11(7-5-10)17-9-12-8-16-13(15)18-12/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXFLNGHIVSQCIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OCC2=CN=C(S2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001198492
Record name 2-Chloro-5-[[4-(1,1-dimethylethyl)phenoxy]methyl]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001198492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820278
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

5-[(4-Tert-butylphenoxy)methyl]-2-chloro-1,3-thiazole

CAS RN

339018-34-7
Record name 2-Chloro-5-[[4-(1,1-dimethylethyl)phenoxy]methyl]thiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339018-34-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-5-[[4-(1,1-dimethylethyl)phenoxy]methyl]thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001198492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[(4-Tert-butylphenoxy)methyl]-2-chloro-1,3-thiazole
Reactant of Route 2
Reactant of Route 2
5-[(4-Tert-butylphenoxy)methyl]-2-chloro-1,3-thiazole
Reactant of Route 3
Reactant of Route 3
5-[(4-Tert-butylphenoxy)methyl]-2-chloro-1,3-thiazole
Reactant of Route 4
Reactant of Route 4
5-[(4-Tert-butylphenoxy)methyl]-2-chloro-1,3-thiazole
Reactant of Route 5
Reactant of Route 5
5-[(4-Tert-butylphenoxy)methyl]-2-chloro-1,3-thiazole
Reactant of Route 6
Reactant of Route 6
5-[(4-Tert-butylphenoxy)methyl]-2-chloro-1,3-thiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.